molecular formula C32H34N4O5 B6485306 1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 893786-46-4

1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6485306
CAS No.: 893786-46-4
M. Wt: 554.6 g/mol
InChI Key: UEWXHCQQGHJXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazoline derivative features a tetrahydroquinazoline core substituted with a 4-methoxyphenyl group at position 3, a cyclohexylcarbamoyl-methyl moiety at position 1, and a phenylethyl carboxamide group at position 5. The compound’s design incorporates hydrophobic (cyclohexyl, phenyl) and hydrogen-bonding (carboxamide, methoxy) groups, which may influence solubility, target binding, and pharmacokinetics .

Properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O5/c1-41-26-15-13-25(14-16-26)36-31(39)27-17-12-23(30(38)33-19-18-22-8-4-2-5-9-22)20-28(27)35(32(36)40)21-29(37)34-24-10-6-3-7-11-24/h2,4-5,8-9,12-17,20,24H,3,6-7,10-11,18-19,21H2,1H3,(H,33,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWXHCQQGHJXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS Number: 893786-46-4) is a member of the tetrahydroquinazoline family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on various studies and research findings.

  • Molecular Formula : C32H34N4O5
  • Molecular Weight : 554.6362 g/mol
  • SMILES Notation : COc1ccc(cc1)n1c(=O)c2ccc(cc2n(c1=O)CC(=O)NC1CCCCC1)C(=O)NCCc1ccccc1 .

The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been observed to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is crucial in the inflammatory response. This inhibition was demonstrated in studies involving LPS-stimulated RAW 264.7 macrophages, where it significantly reduced the activation of NF-κB and the production of nitric oxide (NO) without inducing cytotoxicity .

In Vitro Studies

Several in vitro studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Activity : In a study involving RAW 264.7 macrophages, the compound effectively suppressed LPS-induced NO production and inhibited NF-κB activation. The relative luciferase activity values indicated a significant reduction compared to vehicle controls .
CompoundRelative Luciferase Activity (LPS Control = 1.03)
Test Compound0.55 ± 0.09
Neopetasan0.54 ± 0.03
Other CompoundsVaried (0.31 - 0.38)

Cytotoxicity Assessment

The cytotoxic effects were evaluated using MTT assays on RAW 264.7 cells after a 24-hour treatment period. The results indicated that the compound did not induce significant cytotoxicity at effective concentrations, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Applications

Recent case studies have explored the potential applications of this compound in various therapeutic areas:

  • Cancer Therapy : Due to its ability to modulate inflammatory pathways, there is ongoing research into its role as an adjunct therapy in cancer treatment, particularly in tumors characterized by chronic inflammation.
  • Neuroprotection : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits by reducing oxidative stress and inflammation in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a tetrahydroquinazoline scaffold with derivatives reported in and . Key comparisons include:

Compound Core Structure Position 1 Substituent Position 3 Substituent Position 7 Substituent Key Structural Differences
Target Compound Tetrahydroquinazoline Cyclohexylcarbamoyl-methyl 4-Methoxyphenyl N-(2-phenylethyl) carboxamide -
: 4-{[1-(2-Chlorobenzyl)-...]methyl}-N-cyclopentylcyclohexanecarboxamide Tetrahydroquinazoline 2-Chlorobenzyl - Cyclopentyl-carboxamide Chlorobenzyl at position 1; no methoxyphenyl at position 3
: 1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-... Tetrahydroquinazoline 4-Ethylphenylamino-oxoethyl 4-Methoxyphenyl 4-Methylbenzyl carboxamide Ethylphenyl group at position 1; methylbenzyl at position 7

Structural Implications :

  • The 4-methoxyphenyl moiety at position 3 is conserved in some analogues (e.g., ), suggesting its role in π-π stacking or hydrogen bonding with targets .
Computational Similarity Metrics

and highlight Tanimoto and Dice coefficients as key metrics for quantifying structural similarity. For example:

  • Tanimoto (MACCS) : Measures overlap of structural fingerprints; values >0.85 indicate high similarity.
  • Dice (Morgan) : Emphasizes shared substructures; higher values correlate with conserved bioactivity .

Hypothetical Similarity Scores (Inferred from ) :

Compound Pair Tanimoto (MACCS) Dice (Morgan) Interpretation
Target vs. 0.72 0.68 Moderate similarity due to divergent substituents at positions 1 and 3
Target vs. 0.81 0.75 Higher similarity driven by conserved 4-methoxyphenyl group
Bioactivity and Target Interaction Clustering

demonstrates that compounds with structural similarity cluster into groups with overlapping bioactivity profiles. For instance:

  • Cluster B () : Likely enriched with chlorinated aromatic substituents, correlating with distinct target interactions (e.g., cytochrome P450 inhibition) .

Key Findings :

  • The target’s phenylethyl-carboxamide group may mimic peptide substrates, enabling protease inhibition (e.g., cathepsins) .
Pharmacokinetic and Physicochemical Properties

While direct data are lacking, ’s methodology for comparing molecular properties (e.g., logP, polar surface area) can be extrapolated:

Property Target Compound
Molecular Weight ~600 g/mol ~580 g/mol ~590 g/mol
logP (Predicted) 3.5 4.2 3.8
Hydrogen Bond Acceptors 6 5 6

Implications :

  • The target’s lower logP compared to suggests improved aqueous solubility, critical for oral bioavailability.
  • Conserved hydrogen-bonding capacity across analogues may support target engagement but limit blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.